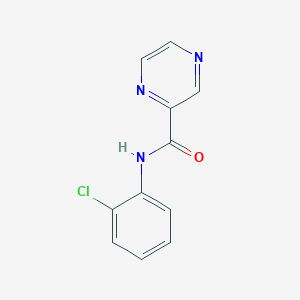![molecular formula C23H31NO3 B5188608 ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate](/img/structure/B5188608.png)
ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate is a chemical compound that has been the subject of scientific research in recent years. It is a derivative of the adamantane family of compounds and has shown promise in various applications in the field of biochemistry and pharmacology. In
Wirkmechanismus
The mechanism of action of ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines, as well as by reducing the activation of immune cells such as macrophages and T-cells. It has also been shown to inhibit the expression of certain genes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as to reduce the activation of immune cells such as macrophages and T-cells. It has also been shown to inhibit the expression of certain genes involved in cancer cell growth and proliferation. In addition, it has been shown to have analgesic properties, reducing pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of chronic pain and inflammation. It has also been studied for its potential use in the treatment of cancer. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability and increase the cost of experiments.
Zukünftige Richtungen
There are several future directions for research on ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate. One direction is to further study its potential as a therapeutic agent for chronic pain and inflammation. Another direction is to explore its potential as a cancer treatment, including its effectiveness in animal models and its potential side effects. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
Ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate can be synthesized using a multi-step process that involves the reaction of adamantane with various reagents. The first step involves the reaction of adamantane with chlorosulfonic acid to form 1-adamantanesulfonic acid. This is followed by the reaction of 1-adamantanesulfonic acid with 4-methylbenzyl chloride to form 3-(4-methylphenyl)-1-adamantyl chloride. The final step involves the reaction of 3-(4-methylphenyl)-1-adamantyl chloride with ethyl alaninate to form ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate.
Wissenschaftliche Forschungsanwendungen
Ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate has been studied for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
ethyl 2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-4-27-20(25)16(3)24-21(26)23-12-17-9-18(13-23)11-22(10-17,14-23)19-7-5-15(2)6-8-19/h5-8,16-18H,4,9-14H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQUFWLNFJGRJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2-chloro-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5188528.png)
![3-(4-chlorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4-imidazolidinedione](/img/structure/B5188541.png)

![2-(5-{[2-(4-methoxyphenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5188555.png)




![N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5188610.png)
![((2S)-1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5188617.png)


![1-(4-fluorophenyl)-4-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5188630.png)
